molecular formula C15H18N2O4S B12254946 ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12254946
M. Wt: 322.4 g/mol
InChI Key: DQQXGNGMOOCMLD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methylphenyl group, and a thiadiazine ring with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with thiourea to form the intermediate 4-methylphenylthiourea. This intermediate is then cyclized with ethyl chloroformate under basic conditions to form the thiadiazine ring. The final step involves the esterification of the carboxylate group with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazines.

Scientific Research Applications

Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives:

    Ethyl 5-methyl-2-[(4-chlorophenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

    Ethyl 5-methyl-2-[(4-methoxyphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The presence of a methoxy group can enhance the compound’s solubility and reactivity.

    Ethyl 5-methyl-2-[(4-nitrophenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The nitro group can significantly alter the compound’s electronic properties and biological activity

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-4-21-15(18)14-10-17(22(19,20)16-12(14)3)9-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3

InChI Key

DQQXGNGMOOCMLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=C(C=C2)C

Origin of Product

United States

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